1,7-diethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione
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Overview
Description
1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of multiple phenyl groups and a trifluoromethyl group, which contribute to its distinct chemical properties. The compound’s structure includes a nitrogen atom within the tricyclic system, making it an aza-tricyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through cyclization reactions involving suitable precursors. The introduction of the phenyl and trifluoromethyl groups is usually accomplished through electrophilic aromatic substitution reactions. Common reagents used in these reactions include trifluoromethylating agents and phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. Solvent selection and temperature control are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Scientific Research Applications
1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Diethyl-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6] : Lacks the trifluoromethyl group, resulting in different chemical properties.
- 1,7-Diethyl-8,9-diphenyl-4-(3-methyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] : Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with enhanced pharmacokinetic profiles.
Properties
Molecular Formula |
C32H26F3NO3 |
---|---|
Molecular Weight |
529.5g/mol |
IUPAC Name |
1,7-diethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C32H26F3NO3/c1-3-30-23(19-12-7-5-8-13-19)24(20-14-9-6-10-15-20)31(4-2,29(30)39)26-25(30)27(37)36(28(26)38)22-17-11-16-21(18-22)32(33,34)35/h5-18,25-26H,3-4H2,1-2H3 |
InChI Key |
OEDNISSLTWFWTQ-UHFFFAOYSA-N |
SMILES |
CCC12C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC |
Canonical SMILES |
CCC12C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC |
Origin of Product |
United States |
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